molecular formula C28H32N4O4 B11591338 methyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11591338
M. Wt: 488.6 g/mol
InChI Key: KENIFDOYWWTFBL-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of esters of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a modified Biginelli reaction. This involves the condensation of benzaldehyde, methyl acetoacetate, and p-tolylurea, catalyzed by p-toluenesulfonic acid (TsOH) and promoted with microwave irradiation under solvent-free conditions. This method yields the compound in high purity and efficiency .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Biginelli reaction with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Methyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H32N4O4

Molecular Weight

488.6 g/mol

IUPAC Name

methyl 6-methyl-4-[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C28H32N4O4/c1-17(2)13-14-36-23-12-11-20(15-18(23)3)25-22(16-32(31-25)21-9-7-6-8-10-21)26-24(27(33)35-5)19(4)29-28(34)30-26/h6-12,15-17,26H,13-14H2,1-5H3,(H2,29,30,34)

InChI Key

KENIFDOYWWTFBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4)OCCC(C)C

Origin of Product

United States

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